molecular formula C12H12O3 B14677485 Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate CAS No. 32095-87-7

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate

Cat. No.: B14677485
CAS No.: 32095-87-7
M. Wt: 204.22 g/mol
InChI Key: IPPITZMPXVKCJR-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C12H12O3. It is a derivative of butenoic acid and features a phenyl group attached to the butenoate backbone. This compound is known for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxo-4-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxo-4-phenylbut-2-enoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-4-phenylbut-3-enoate
  • Methyl 2-methyl-3-oxo-4-phenylbutanoate
  • Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Uniqueness

Methyl 3-methyl-4-oxo-4-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of both a phenyl group and a methyl group on the butenoate backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

32095-87-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-methyl-4-oxo-4-phenylbut-2-enoate

InChI

InChI=1S/C12H12O3/c1-9(8-11(13)15-2)12(14)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

IPPITZMPXVKCJR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)C(=O)C1=CC=CC=C1

Origin of Product

United States

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